Phenylzinc bromide
Overview
Description
Phenylzinc bromide is an organozinc compound with the chemical formula C6H5ZnBr. It is a white solid that is stable in air but decomposes when exposed to water. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylzinc bromide is typically prepared by the reaction of zinc with phenylmagnesium bromide (Phenylmagnesium bromide). The reaction is carried out in an anhydrous environment at room temperature for several hours. After the reaction is complete, the solution is treated with an acid to neutralize the excess organomagnesium reagent, followed by filtration to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced in a similar manner but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is usually packaged under an inert atmosphere to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: Phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can act as a nucleophile in carbon-carbon coupling reactions.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Cross-coupling reactions: this compound is commonly used in palladium-catalyzed cross-coupling reactions with organic halides or triflates to form aryl or heteroaryl derivatives.
Reaction with halogenated hydrocarbons, aldehydes, and ketones: These reactions can produce various organic compounds such as ketones, alcohols, and acids.
Major Products: The major products formed from reactions involving this compound include aryl derivatives, ketones, alcohols, and acids .
Scientific Research Applications
Phenylzinc bromide has a wide range of applications in scientific research:
Biology and Medicine: While its direct applications in biology and medicine are limited, it serves as a valuable tool in the synthesis of complex organic molecules that may have biological activity.
Mechanism of Action
The mechanism by which phenylzinc bromide exerts its effects involves its role as a nucleophile in cross-coupling reactions. The compound reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily the organic halides or triflates and the palladium catalyst .
Comparison with Similar Compounds
- Phenylzinc iodide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
- 2-Propylzinc bromide
- Cyclohexylzinc bromide
Comparison: this compound is unique in its ability to form stable carbon-carbon bonds through cross-coupling reactions. Compared to similar compounds like phenylzinc iodide and benzylzinc bromide, this compound offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
benzene;bromozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFWJMIDCMEJHO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38111-44-3 | |
Record name | Phenylzinc bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of phenylzinc bromide in Negishi cross-coupling reactions, and how does it interact with the catalyst?
A1: this compound acts as a nucleophilic coupling partner in Negishi cross-coupling reactions [, ]. It interacts with a nickel catalyst, transferring the phenyl group to the nickel center. This phenyl group can then be coupled with an aryl halide, forming a new carbon-carbon bond.
Q2: Can you elaborate on the mechanistic insights into the catalytic activity of nickel complexes with this compound in these reactions?
A2: Research suggests that different catalytic cycles may be involved depending on the nickel complex used []. For example, with [(MeBICAAC)2NiCl2] (MeBICAAC = bicyclic (alkyl)(amino)carbene), a Ni(I)/Ni(III) cycle is proposed, featuring a penta-coordinated Ni(III)-aryl species as a key intermediate. This intermediate likely forms after the phenyl group transfer from this compound to the nickel center []. On the other hand, a Ni(0)/Ni(II) cycle may be involved when using the [(MeBICAAC)2Ni(0)] complex [].
Q3: How does the choice of aryl halide influence the outcome of the Negishi cross-coupling reaction with this compound?
A3: The reactivity of aryl halides in Negishi cross-coupling reactions typically follows the trend of Ar-I > Ar-Br > Ar-Cl. Different aryl halides may require different reaction conditions or catalysts for optimal performance []. The steric and electronic properties of the aryl halide can also influence the reaction rate and selectivity.
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